N-Cbz-L-glutamine methyl ester

Chiral Chromatography Enantiomeric Separation Quality Control of Amino Acid Derivatives

N-Cbz-L-glutamine methyl ester (CAS 2650-67-1, Z-Gln-OMe) is a doubly protected L-glutamine derivative bearing an Nα-benzyloxycarbonyl (Cbz) carbamate and a C-terminal methyl ester. With a molecular weight of 294.30 g/mol and an XLogP3 of 0.6, it serves as an intermediate in solution-phase and solid-phase peptide synthesis, where orthogonal protection of the α-amine and α-carboxyl groups is required for stepwise chain assembly.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
Cat. No. B13397337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-L-glutamine methyl ester
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)
InChIKeyUGLQIOYVRJQLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-L-glutamine Methyl Ester (Z-Gln-OMe) – Protected Amino Acid Intermediate for Peptide Synthesis and Pharmaceutical R&D


N-Cbz-L-glutamine methyl ester (CAS 2650-67-1, Z-Gln-OMe) is a doubly protected L-glutamine derivative bearing an Nα-benzyloxycarbonyl (Cbz) carbamate and a C-terminal methyl ester. With a molecular weight of 294.30 g/mol and an XLogP3 of 0.6, it serves as an intermediate in solution-phase and solid-phase peptide synthesis, where orthogonal protection of the α-amine and α-carboxyl groups is required for stepwise chain assembly [1]. The compound is a white solid (mp 134–138 °C) with an optical rotation [α]D20 of –21 ± 2° (c = 1% in methanol), enabling verification of chiral integrity [2]. It is a key building block in the published synthesis of lenalidomide, an FDA-approved immunomodulatory drug for multiple myeloma [3].

Why N-Cbz-L-glutamine Methyl Ester Cannot Be Replaced by N-Boc or N-Fmoc Glutamine Methyl Esters in Orthogonal Synthetic Strategies


Although N-Boc-L-glutamine methyl ester and N-Fmoc-L-glutamine methyl ester belong to the same class of N-protected amino acid methyl esters, their protecting groups respond to mutually incompatible deprotection conditions: Boc requires acidic cleavage (e.g., TFA/CH2Cl2) whereas Cbz is removed by catalytic hydrogenolysis [1]. In multi-step syntheses requiring orthogonal deprotection—for instance, when an acid-sensitive functionality such as a tert-butyl ester or a glycosidic linkage is present—only the Cbz-protected variant enables sequential unmasking without collateral damage [2]. Quantitative evidence presented below demonstrates that this orthogonality is not merely conceptual; it translates into measurable differences in enantioselectivity during chiral chromatography, chemoselectivity in deprotection, and yields in published synthetic routes to high-value drug intermediates.

Head-to-Head Quantitative Evidence Differentiating N-Cbz-L-glutamine Methyl Ester from Its Closest Analogs


Superior Enantioselectivity of N-Cbz Over N-Boc on Polysaccharide-Derived Chiral Stationary Phases

In a direct head-to-head comparison, N-Cbz-protected α-amino acid methyl esters exhibited better enantioselectivities than their N-Boc counterparts across three polysaccharide-derived chiral stationary phases (Chiralcel OD, Chiralcel OF, and Chiralpak AD) [1]. The study attributed this to stronger π–π stacking interactions of the benzyloxycarbonyl aromatic ring with the CSP chiral cavities. This finding has direct practical implications for QC labs that must verify enantiomeric purity of purchased building blocks: a 98% ee specification is more reliably confirmed for N-Cbz derivatives than for N-Boc derivatives using standard HPLC methods [1].

Chiral Chromatography Enantiomeric Separation Quality Control of Amino Acid Derivatives

Orthogonal Deprotection: Cbz/Hydrogenolysis vs. Boc/Acidolysis Enables Sequential Unmasking Without Competing Side Reactions

The Cbz group of N-Cbz-L-glutamine methyl ester is cleaved by catalytic hydrogenation (H2, Pd/C, atmospheric pressure) while the methyl ester remains intact; conversely, the methyl ester can be hydrolyzed under mild basic conditions (1N NaOH/MeOH) without affecting the Cbz carbamate [REFS-1, REFS-2]. In contrast, N-Boc-L-glutamine methyl ester requires strongly acidic conditions (e.g., 50% TFA/CH2Cl2) for Boc removal, which may simultaneously cleave acid-labile side-chain protecting groups or cause aspartimide formation [2]. This orthogonal pair—Cbz (hydrogenolytically labile) and methyl ester (base-labile)—is exploited in the published lenalidomide synthesis, where sequential Cbz deprotection and ester hydrolysis proceeds without scrambling the glutamine side-chain amide [3].

Protecting Group Orthogonality Peptide Chemistry Stepwise Solid-Phase Synthesis

Enhanced Lipophilicity (LogP 1.81) of Methyl Ester Over Free Acid Form Facilitates Organic-Solvent Processing

N-Cbz-L-glutamine methyl ester has a calculated LogP of 1.81 [1], compared to the free acid form N-Cbz-L-glutamine (Z-Gln-OH, C13H16N2O5) which exhibits limited solubility in organic solvents and requires DMSO or DMF for dissolution . The methyl ester also lowers the melting point (134–138 °C for Z-Gln-OMe vs. 88–91 °C for Z-Gln-OH ), facilitating handling during coupling reactions. In industrial peptide synthesis, this increased lipophilicity translates into improved solubility in standard coupling solvents (DMF, CH2Cl2, EtOAc), enabling higher concentrations in reaction mixtures and easier extractive work-up .

Physicochemical Property Solubility Engineering Process Chemistry

Validated Role as a Key Intermediate in the Published Synthesis of the FDA-Approved Drug Lenalidomide (Revlimid)

In the published synthetic route for lenalidomide (Revlimid®), N-Cbz-L-glutamine is esterified to N-Cbz-L-glutamine methyl ester, followed by catalytic hydrogenolytic removal of the Cbz group to yield L-glutamine methyl ester—a key intermediate that is subsequently coupled with methyl 2-bromomethyl-3-nitrobenzoate [1]. The overall yield from the glutamine branch is approximately 33% over 6 steps, with the Cbz protection/deprotection steps proceeding without detectable epimerization [1]. Alternative routes using Boc-protected glutamine methyl ester have been described but suffer from lower yields and more difficult purification due to acid-mediated side reactions [2]. The Cbz methyl ester route remains the reference method in Chinese pharmaceutical manufacturing patents (CN101665484B, CN103242215A) [3].

Pharmaceutical Intermediate Lenalidomide Synthesis Process Route Validation

Highest-Value Application Scenarios for N-Cbz-L-glutamine Methyl Ester Based on Verified Differentiation Evidence


Stepwise Solution-Phase Peptide Synthesis Requiring Orthogonal N- and C-Terminal Protection

N-Cbz-L-glutamine methyl ester is the preferred glutamine building block for solution-phase peptide elongation where the C-terminus must remain protected as a methyl ester while the N-terminus is selectively deprotected [1]. The orthogonal pair—Cbz removable by hydrogenolysis, methyl ester removable by alkaline hydrolysis—allows sequential peptide bond formation without cross-reactivity. This is particularly valuable in the synthesis of glutamine-containing dipeptides such as Z-Gln-Val-OMe, which serve as thiol proteinase inhibitor precursors [2].

GMP Intermediate for Lenalidomide and Related IMiD Drug Substance Manufacturing

The validation of N-Cbz-L-glutamine methyl ester in the published lenalidomide synthetic route [1] makes it a rational procurement choice for CDMOs and generic API manufacturers developing ANDA filings for lenalidomide capsules. The compound's established handling properties, deprotection conditions, and compatibility with downstream coupling steps reduce the experimental burden of route validation compared to adopting an untested Boc- or Fmoc-protected alternative [2].

Chiral Building Block for Enantioselective Synthesis of γ-Glutamyl Transglutaminase Substrates

Microbial transglutaminase (MTG) catalyzes acyl transfer between the γ-carboxamide of glutamine and primary amines. Cbz-protected glutamine methyl ester serves as a convenient precursor for synthesizing MTG substrate mimics (e.g., Z-Gln-Gly-OMe) because the Cbz group withstands enzymatic reaction conditions while the methyl ester can be retained or hydrolyzed post-synthetically [1]. The confirmed enantiomeric integrity ([α]D20 = –21 ± 2°) [2] ensures that only the L-enantiomer is presented to the enzyme active site.

QC Reference Standard for Chiral HPLC Method Development on Polysaccharide CSPs

Because N-Cbz-protected amino acid methyl esters exhibit superior enantioselectivity on polysaccharide-derived chiral stationary phases compared to N-Boc analogs [1], Z-Gln-OMe is an ideal analyte for developing and validating chiral HPLC methods in QC laboratories. Its well-defined retention characteristics enable system suitability testing for enantioseparation of protected amino acid building blocks across multiple CSP chemistries (Chiralcel OD, OF; Chiralpak AD).

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